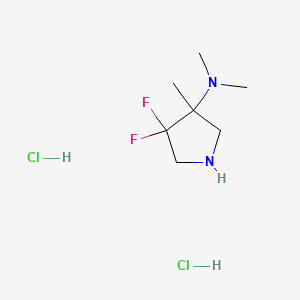
4,4-difluoro-N,N,3-trimethylpyrrolidin-3-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-difluoro-N,N,3-trimethylpyrrolidin-3-aminedihydrochloride is a fluorinated organic compound with significant applications in various fields such as chemistry, biology, and medicine. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N,N,3-trimethylpyrrolidin-3-aminedihydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as acetonitrile. The process may involve multiple steps, including the formation of intermediates and subsequent purification to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound. Additionally, stringent quality control measures are implemented to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-difluoro-N,N,3-trimethylpyrrolidin-3-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorinated pyrrolidone derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds .
Wissenschaftliche Forschungsanwendungen
4,4-difluoro-N,N,3-trimethylpyrrolidin-3-aminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4,4-difluoro-N,N,3-trimethylpyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-difluoro-N,N-dimethylpyrrolidin-3-amine dihydrochloride
- Difluoroalkanes
- Pyrrolizine derivatives
Uniqueness
4,4-difluoro-N,N,3-trimethylpyrrolidin-3-aminedihydrochloride is unique due to its specific fluorination pattern and the presence of the trimethylpyrrolidine moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to other similar compounds, it offers enhanced stability, reactivity, and binding affinity .
Eigenschaften
Molekularformel |
C7H16Cl2F2N2 |
|---|---|
Molekulargewicht |
237.12 g/mol |
IUPAC-Name |
4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H14F2N2.2ClH/c1-6(11(2)3)4-10-5-7(6,8)9;;/h10H,4-5H2,1-3H3;2*1H |
InChI-Schlüssel |
WKCSIXLUZQEQDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNCC1(F)F)N(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


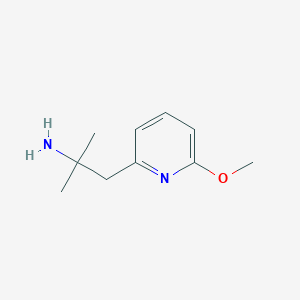
![methyl3-[(3S)-piperidin-3-yl]propanoatehydrochloride](/img/structure/B13535713.png)
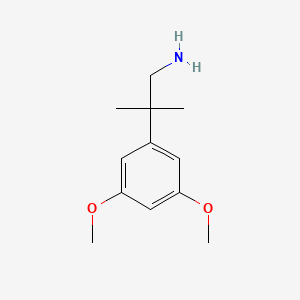
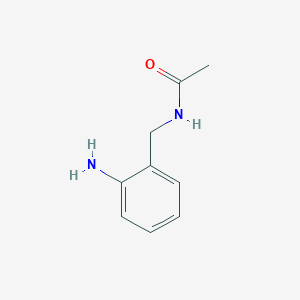





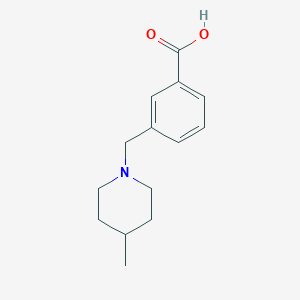
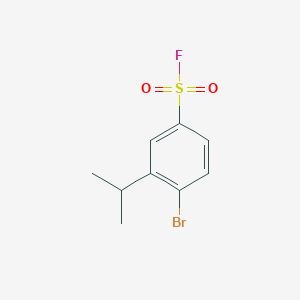

![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one](/img/structure/B13535798.png)

